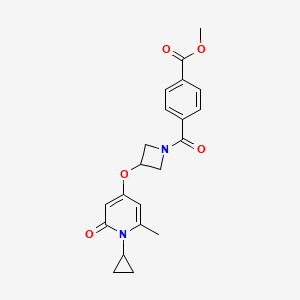

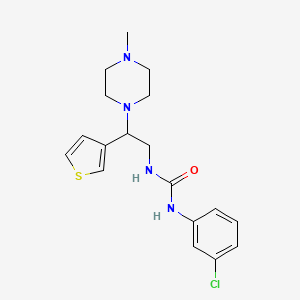

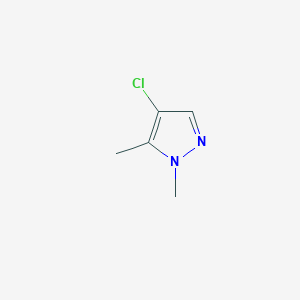

![molecular formula C22H20N2O4S B2608679 2-[3-(benzylsulfonyl)-1H-indol-1-yl]-N-(2-furylmethyl)acetamide CAS No. 878060-82-3](/img/structure/B2608679.png)

2-[3-(benzylsulfonyl)-1H-indol-1-yl]-N-(2-furylmethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “2-[3-(benzylsulfonyl)-1H-indol-1-yl]-N-(2-furylmethyl)acetamide”, indole derivatives have been synthesized through various methods. For instance, a one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence .Applications De Recherche Scientifique

Anticancer Activity

The compound’s potential as an anticancer agent has been explored. Specifically, it targets the epidermal growth factor receptor (EGFR), a crucial protein involved in cancer cell proliferation. Researchers have designed and synthesized a series of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives, including this compound, to assess their cytotoxic effects on various cancer cell lines. Notably, it demonstrated potent anticancer activity against lung adenocarcinoma (A549), cervical cancer (HeLa), and colorectal cancer (SW480) cells, suggesting its role as an EGFR inhibitor .

Antibacterial Properties

Indole derivatives, including this compound, have shown promise as antibacterial agents. Their diverse chemical structures contribute to their effectiveness against bacterial pathogens. Although specific studies on this compound’s antibacterial activity are limited, its indole scaffold warrants further investigation in this context .

Antifungal Potential

Indole-based compounds often exhibit antifungal properties. While direct studies on this particular compound are scarce, its structural features align with those of known antifungal agents. Researchers could explore its efficacy against fungal infections .

Antidiabetic Effects

Indole derivatives have been investigated for their potential in managing diabetes. Although data on this specific compound are lacking, its indole moiety suggests a possible role in modulating glucose metabolism. Further studies are needed to confirm its antidiabetic properties .

Antioxidant Activity

Indole compounds are known for their antioxidant effects. While no direct evidence exists for this compound, its structural resemblance to other antioxidants encourages further research. Investigating its ability to scavenge free radicals could yield valuable insights .

Neuroprotective Applications

Indole derivatives have been studied for their neuroprotective properties. Although not specifically tested, this compound’s indole core may contribute to neuroprotection. Researchers could explore its effects on neuronal health and potential therapeutic applications .

Propriétés

IUPAC Name |

2-(3-benzylsulfonylindol-1-yl)-N-(furan-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O4S/c25-22(23-13-18-9-6-12-28-18)15-24-14-21(19-10-4-5-11-20(19)24)29(26,27)16-17-7-2-1-3-8-17/h1-12,14H,13,15-16H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIZMJOWNMJBYRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NCC4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(furan-2-yl)methyl]-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

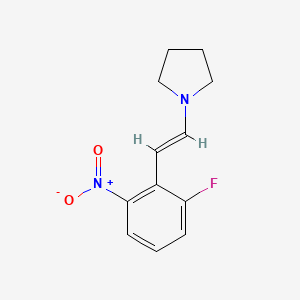

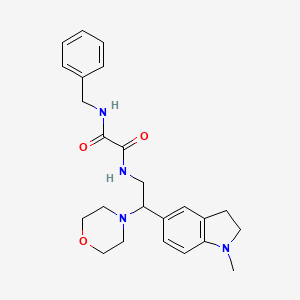

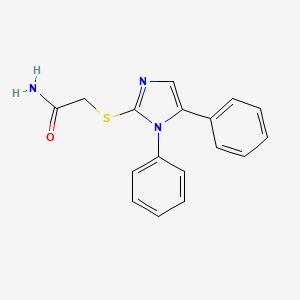

![ethyl 3-carbamoyl-2-(3-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2608604.png)

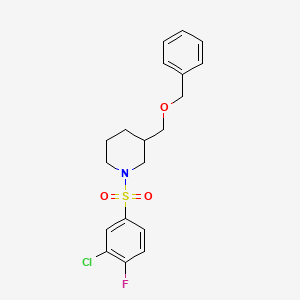

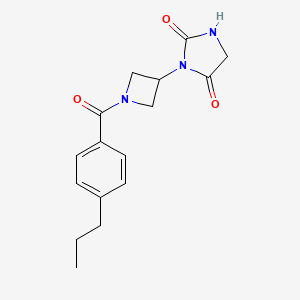

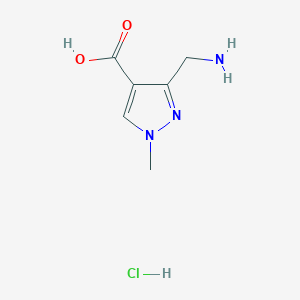

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2608610.png)

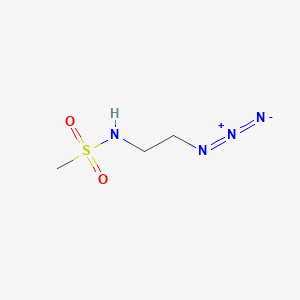

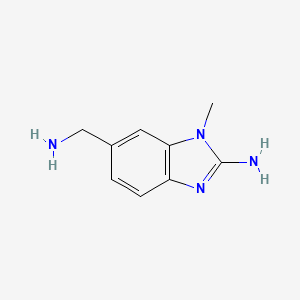

![8-(2-(diethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2608616.png)